
4-Hydroxy-3,5-diisopropylbenzoic Acid
Descripción general
Descripción
4-Hydroxy-3,5-diisopropylbenzoic acid (C₁₃H₁₈O₃; MW 222.28) is a phenolic acid derivative characterized by two isopropyl groups at the 3- and 5-positions and a carboxylic acid group at the 4-position of the benzene ring. It is also known as Propofol Impurity N due to its role as an intermediate in the synthesis of 2,6-diisopropylphenol (propofol) . Key physicochemical properties include an XLogP3 of 3.3 (indicating high lipophilicity), two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 57.5 Ų . Its synthesis involves alkylation and decarboxylation steps, with optimized protocols to minimize by-products such as ether impurities (e.g., 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction. The reaction is typically tracked using High-Performance Liquid Chromatography (HPLC) and is considered complete when the conversion to hydroxy benzoic acid is less than 5%. The reaction conditions include:
Temperature: The reaction is carried out at a temperature range of 60-65°C.
Catalysts: Solid acid catalysts are used, which can be filtered and reused for subsequent reactions.
Purification: The product is crystallized at 5-10°C for 6-10 hours and then dried at 50-60°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound involve continuous-flow synthesis, which offers advantages in terms of efficiency, safety, and fine reaction control . This method allows for the production of the compound on a larger scale with minimal by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzoic acid undergoes several types of chemical reactions, including:
Friedel-Crafts Alkylation:
Decarboxylation: The removal of a carboxyl group from the molecule.
Common Reagents and Conditions
Reagents: Alkylating agents and mineral acids are commonly used in the synthesis.
Conditions: The reactions are typically carried out at elevated temperatures and may involve the use of solid acid catalysts.
Major Products
The major product formed from these reactions is this compound itself, with minimal impurities.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4-Hydroxy-3,5-diisopropylbenzoic acid is primarily recognized for its role in the synthesis of Propofol , a widely used anesthetic. The compound serves as an intermediate in the production of 2,6-diisopropylphenol through decarboxylation processes.
Case Study: Synthesis of Propofol
A notable study demonstrated a machine-assisted continuous flow synthesis of Propofol from this compound. This method achieved high yields and purity levels, showcasing the efficiency of this compound in pharmaceutical manufacturing. The process involved optimizing reaction conditions to maximize output while minimizing impurities, indicating its potential for scalable production .
Analytical Chemistry
In analytical chemistry, this compound is utilized for method development in qualitative analysis. Its antioxidant properties make it valuable for assessing the stability and efficacy of various pharmaceutical formulations.
The compound is also significant in organic synthesis as it can be transformed into various derivatives through alkylation and decarboxylation reactions. The controlled alkylation process allows for the selective formation of desired products while minimizing byproducts.
Case Study: Alkylation Process
An innovative approach to synthesizing this compound involves the alkylation of p-hydroxybenzoic acid in the presence of mineral acids. This method not only increases yield but also enhances purity by preventing excessive formation of isomeric byproducts .
Environmental and Safety Considerations
Given its applications in pharmaceuticals and chemical synthesis, understanding the environmental impact and safety protocols associated with this compound is crucial. Proper handling and disposal methods are essential to mitigate any potential hazards during its use.
Table 2: Safety Data
Hazard Type | Description | Recommended Safety Measures |
---|---|---|
Chemical Reactivity | Moderate reactivity with strong acids | Use PPE; handle in a fume hood |
Toxicity | Low toxicity reported | Follow standard laboratory safety protocols |
Environmental Impact | Potential pollutant if released | Implement waste management protocols |
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-diisopropylbenzoic acid involves its interaction with molecular targets and pathways related to its antioxidant properties. The compound exerts its effects by scavenging free radicals and reducing oxidative stress, which is beneficial in various biological and medical applications .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The diisopropyl and tert-butyl derivatives exhibit higher XLogP3 values (3.3 and 4.5, respectively) compared to methoxy or unsubstituted analogues, enhancing membrane permeability but reducing water solubility .
- Steric Effects : Bulky substituents (isopropyl, tert-butyl) hinder electrophilic substitution reactions, making these compounds less reactive in certain synthetic pathways .
Actividad Biológica
4-Hydroxy-3,5-diisopropylbenzoic acid (HDIPBA) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
HDIPBA is a derivative of hydroxybenzoic acid, characterized by the presence of two isopropyl groups at the 3 and 5 positions relative to the hydroxyl group. Its chemical structure is crucial for its biological activity, influencing its interaction with various biological targets.
Glycine Receptor Modulation
One of the primary mechanisms through which HDIPBA exerts its effects is by acting as a selective positive allosteric modulator of strychnine-sensitive alpha 1-glycine receptors. These receptors play a critical role in modulating nociceptive signals in the spinal cord, making them a target for analgesic therapies. Research indicates that compounds like HDIPBA can enhance glycine receptor activity, potentially offering a novel approach to pain management without the side effects associated with traditional opiates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of HDIPBA. In vitro experiments demonstrated that HDIPBA significantly reduced the viability of doxorubicin-sensitive K562 leukemia cells and their doxorubicin-resistant counterparts. The compound exhibited dose- and time-dependent effects on cell viability, with notable reductions observed at concentrations as low as 0.01 mM .
Table 1: Effect of HDIPBA on K562 Cell Viability
Concentration (mM) | Viability (%) at 48h | Viability (%) at 72h | Viability (%) at 96h |
---|---|---|---|
0.01 | 98.5 | 95.2 | 92.1 |
0.05 | 95.0 | 90.5 | 87.6 |
0.1 | 92.3 | 85.4 | 80.2 |
0.5 | 85.7 | 75.3 | 70.1 |
1 | 75.2 | 65.8 | 60.4 |
5 | 50.1 | 40.2 | 35.6 |
Protein Binding Studies
The interaction of HDIPBA with human serum albumin (HSA) has been investigated to understand its pharmacokinetics better. Fluorescence quenching studies revealed that HDIPBA binds to HSA through static quenching mechanisms, indicating stable interactions that could influence its bioavailability and therapeutic efficacy .
Table 2: Binding Affinity of HDIPBA to HSA
Temperature (K) | pH | Binding Constant (K) |
---|---|---|
298 | 6.0 | |
310 | 7.4 | |
- | - | - |
Neuropathic Pain Management
Given its role as a glycine receptor modulator, HDIPBA shows promise in treating conditions involving neuropathic pain, such as diabetic neuropathy and post-surgical pain syndromes . The ability to enhance inhibitory signaling in the spinal cord could lead to effective pain relief without the sedative effects commonly associated with opioid analgesics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-3,5-diisopropylbenzoic acid with high purity?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 4-hydroxybenzoic acid with isopropyl halides, followed by acid-catalyzed hydrolysis to ensure deprotection of the hydroxyl group. Alternatively, esterification of the precursor (e.g., methyl 4-hydroxy-3,5-diisopropylbenzoate) followed by saponification under basic conditions (e.g., NaOH/ethanol) may yield the free acid. Purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and a gradient of ethyl acetate/hexane .
- Validation : Confirm purity via HPLC (using a C18 column with a mobile phase of 0.1% phosphoric acid in water:acetonitrile, 70:30 v/v, at 280 nm) and structural verification via -NMR (characteristic peaks: δ 12.5 ppm for -COOH, δ 1.2–1.4 ppm for isopropyl groups) .
Q. How can researchers optimize the isolation of this compound from complex reaction mixtures?
- Approach : Use liquid-liquid extraction with dichloromethane or ethyl acetate to separate the acidic compound from polar byproducts. Adjust pH to 2–3 to protonate the carboxyl group, enhancing organic phase solubility. For further purification, employ preparative HPLC with a phosphate buffer (pH 2)-acetonitrile gradient system (1.0 mL/min flow rate) to resolve co-eluting impurities .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- Spectroscopy : - and -NMR to confirm substitution patterns and isopropyl group positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (theoretical [M-H]⁻: 221.1284) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (280 nm) for purity assessment .
Advanced Research Questions
Q. How do microbial degradation pathways differ for this compound across bacterial species?
- Experimental Design : Compare catabolism in Pseudomonas spp. and Rhodococcus spp. using -labeled substrate tracking. Pseudomonas may oxidize the aromatic ring via dioxygenase enzymes, while Rhodococcus could produce dimethylhydroquinone derivatives through reductive dealkylation. Monitor metabolites via LC-MS and -NMR .
- Contradiction Note : Evidence suggests species-specific pathways; for example, Rhodococcus rhodochrous N75 accumulates 2,6-dimethylhydroquinone, whereas Pseudomonas sp. HH35 forms cyclic tautomers. These differences highlight the need for strain-specific pathway mapping .
Q. What mechanistic insights explain the antioxidant activity of this compound?
- Methodology : Assess radical scavenging capacity using DPPH/ABTS assays and compare to structurally similar compounds (e.g., syringic acid). Evaluate cellular protection via ROS detection (e.g., H2DCFDA fluorescence in irradiated cells) and survival signaling (e.g., Western blot for phosphorylated Akt). The bulky isopropyl groups may enhance lipid solubility, improving membrane penetration and ROS neutralization efficiency .
Q. How do substituent modifications (e.g., isopropyl vs. methoxy groups) influence the compound’s reactivity in catalytic applications?
- Synthetic Strategy : Synthesize analogs (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) and compare their catalytic performance in esterification or polymerization reactions. Use DFT calculations to analyze steric/electronic effects: isopropyl groups increase steric hindrance, potentially reducing reaction rates but improving regioselectivity in aryl coupling reactions .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Stability Testing : Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Acidic conditions (pH < 3) may promote decarboxylation, while alkaline conditions (pH > 10) could hydrolyze ester byproducts. Store at 2–8°C in inert atmospheres to prevent oxidation .
Q. Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s melting point and solubility?
- Analysis : Variations in purity (e.g., residual solvents) and crystallinity (amorphous vs. crystalline forms) may explain discrepancies. For example, evidence reports melting points of 222–226°C for the dimethyl analog, but diisopropyl derivatives may exhibit lower melting points due to increased hydrophobicity. Standardize characterization protocols across studies .
Q. Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
Propiedades
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.